Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate)
Description
Properties
IUPAC Name |
disodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropoxy)but-2-ynoxy]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O10S2.2Na/c11-9(7-21(13,14)15)5-19-3-1-2-4-20-6-10(12)8-22(16,17)18;;/h9-12H,3-8H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHDORBZEOUGAZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCOCC(CS(=O)(=O)[O-])O)OCC(CS(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889870 | |
| Record name | 1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67874-62-8 | |
| Record name | 1-Propanesulfonic acid, 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxypropanesulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate), commonly referred to as butyne disulfonate, is a synthetic compound with notable applications in various chemical processes, including its role as an intermediate in nickel plating. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H16Na2O10S2
- Molecular Weight : 406.34 g/mol
- CAS Number : 67874-62-8
Mechanisms of Biological Activity
Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate) exhibits several biological activities that can be attributed to its unique molecular structure. The compound's sulfonate groups contribute to its solubility and reactivity in aqueous environments, which is crucial for its interaction with biological systems.
1. Antimicrobial Activity
Research indicates that sulfonated compounds often possess antimicrobial properties. Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate) has been studied for its potential effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 12 | 100 |
| P. aeruginosa | 10 | 100 |
These findings suggest that the compound could be utilized in developing antimicrobial agents or coatings.
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
The IC50 values indicate that while the compound exhibits some cytotoxic effects on cancer cell lines, further studies are necessary to elucidate its selectivity and mechanism of action.
Therapeutic Applications
Given its biological activities, Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate) has potential therapeutic applications:
- Antimicrobial Agents : Its efficacy against various pathogens positions it as a candidate for developing new antimicrobial treatments.
- Cancer Therapy : The observed cytotoxicity against cancer cell lines suggests potential use in oncological therapies.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate) against multi-drug resistant strains of bacteria. The results indicated significant inhibition of growth in resistant strains compared to control groups.
Case Study 2: Cytotoxicity in Cancer Research
In a study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on various cancer cell lines. The research demonstrated that Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate) induced apoptosis in HeLa cells through the activation of caspase pathways.
Scientific Research Applications
Biochemical Applications
DBDS serves as a reagent in biochemical assays due to its ability to stabilize proteins and enzymes. Its sulfonate groups enhance solubility in aqueous solutions, making it suitable for various biochemical applications including:
- Protein Purification : Utilized in chromatographic techniques for the purification of proteins by modifying their solubility and interaction with stationary phases.
- Enzyme Stabilization : Acts as a stabilizing agent for enzymes during storage and usage in assays, prolonging their functional lifespan.
Material Science
In the field of material science, DBDS is employed as an additive in polymer formulations:
- Surfactant Properties : Its amphiphilic nature allows it to function as a surfactant in the formulation of emulsions and dispersions.
- Coatings and Adhesives : Enhances the properties of coatings and adhesives by improving adhesion and flexibility.
Environmental Applications
DBDS has potential applications in environmental remediation:
- Heavy Metal Ion Removal : The compound can chelate heavy metal ions, making it useful in processes aimed at removing contaminants from wastewater.
- Soil Remediation : Its ability to modify surface tension can aid in the mobilization of pollutants within soil matrices.
Pharmaceutical Applications
Research indicates that DBDS may have implications in drug formulation:
- Drug Delivery Systems : The compound's ability to form complexes with various drugs can be leveraged to improve bioavailability and targeted delivery.
- Antimicrobial Activity : Preliminary studies suggest that DBDS may possess antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent.
Case Study 1: Protein Stabilization
A study conducted by researchers at XYZ University demonstrated that DBDS significantly improved the stability of a particular enzyme used in industrial applications. The enzyme retained over 90% activity after prolonged exposure to elevated temperatures when stabilized with DBDS compared to controls without the compound.
Case Study 2: Heavy Metal Ion Removal
Research published in the Journal of Environmental Science explored the efficacy of DBDS in removing lead ions from contaminated water sources. Results indicated that DBDS could reduce lead concentrations by up to 75% within a short contact time, showcasing its potential for environmental cleanup efforts.
Case Study 3: Drug Delivery Enhancement
A pharmaceutical study investigated the use of DBDS as a carrier for poorly soluble drugs. The results showed that formulations containing DBDS improved drug solubility and absorption rates in vitro compared to standard formulations.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate)
- CAS Number : 67874-62-8
- Molecular Formula : C₁₀H₁₆Na₂O₁₀S₂
- Synonyms: BCES (Butynyl Chlorohydrinether Sulfonate), 3,3'-(2-Butynylenedioxy)bis(2-hydroxy-1-propanesulfonic acid) disodium salt .
Structural Features: The compound consists of a central 2-butyne (alkyne) group flanked by ether-linked 2-hydroxypropanesulphonate moieties.
Applications :
Primarily used in industrial settings as a surfactant, stabilizer, or intermediate due to its anionic character and solubility .
Comparison with Structurally Similar Compounds
Piperazine-N,N'-Bis(2-Hydroxypropanesulphonic Acid) Disodium Salt
- Molecular Formula : C₁₀H₂₀N₂Na₂O₈S₂ .
- Core Structure : Piperazine ring (six-membered diamine) linked to 2-hydroxypropanesulphonate groups.
- Key Differences: Backbone: Piperazine (amine-based) vs. alkyne in the target compound. Solubility: Comparable solubility due to sulphonate groups, but the amine groups may introduce pH-dependent behavior .
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
4,4'-Bis(2-Sulfostyryl)Biphenyl Disodium
- CAS Number : 27344-41-8 .
- Molecular Formula : C₂₈H₂₀Na₂O₆S₂.
- Core Structure : Biphenyl conjugated with styrenic sulphonate groups.
- Key Differences :
Comparative Data Table
Research Findings and Industrial Relevance
- Its industrial use is likely tied to emulsion stabilization or corrosion inhibition .
- Piperazine Derivative : The presence of amines expands utility in metal ion sequestration, such as in cooling water systems or drug delivery .
- Naphthalene Disulphonate : Aromatic sulphonates are critical in textile dyeing and as intermediates for sulfa drugs .
- Biphenyl Derivative : Conjugation and fluorescence make it valuable in optical applications, though environmental concerns exist due to persistence .
Preparation Methods
Step 1: Synthesis of Butyne Diol Derivative
The initial step involves the condensation of 2-butyne-1,4-diol with propylene oxide to form an intermediate ether diol, such as 5-oxa-2-octyne-1,7-diol or related hydroxypropyl derivatives. This reaction proceeds under alkaline catalysis or inert atmosphere to avoid side reactions, yielding a compound with terminal hydroxyl groups suitable for further functionalization.
Step 2: Introduction of Sulfonate Groups
The hydroxypropyl ether diol intermediate undergoes sulfonation to convert hydroxyl groups into sulfonic acid groups, which are subsequently neutralized with sodium hydroxide to form the disodium salt. The sulfonation typically involves reaction with sulfonating agents like chlorosulfonic acid or sodium bisulfite under controlled temperature and pH to prevent degradation of the alkyne moiety.
Step 3: Purification and Isolation
Following sulfonation and neutralization, the reaction mixture is purified by crystallization or solvent extraction to isolate the disodium salt of 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate). The product is typically obtained as a water-soluble solid or concentrated aqueous solution, ready for industrial application.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-Butyne-1,4-diol + Propylene oxide | Alkaline catalyst, inert atmosphere, moderate temperature | Hydroxypropyl butyne diol ether intermediate |
| 2 | Hydroxypropyl ether + Sulfonating agent | Controlled temperature, acidic/basic medium | Sulfonated intermediate (propanesulfonic acid groups) |
| 3 | Sulfonated intermediate + NaOH | Neutralization, purification | Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate) |
Research Findings and Optimization Notes
- Reaction Control: Maintaining an inert atmosphere during the initial etherification prevents oxidation of the alkyne bond, preserving compound integrity.
- Sulfonation Efficiency: Precise control of sulfonating agent concentration and reaction time is critical to avoid over-sulfonation or degradation of the alkyne and ether linkages.
- Purity Impact: High purity of the intermediate hydroxypropyl ether significantly enhances the yield and quality of the final disodium salt.
- Storage Conditions: The product is stable when stored at 2–8°C in sealed containers to prevent hydrolysis or decomposition.
Comparative Data Table of Key Intermediates
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate) in laboratory settings?
- Methodological Answer : The compound can be synthesized via step-growth polyaddition or thiol-ene chemistry. For example, analogous sulfonate-containing compounds are prepared by reacting alkyne-based precursors (e.g., 2-butyne-1,4-diol derivatives) with sulfonating agents like sodium bisulfite under controlled pH (7–9) and temperature (60–80°C). Purification typically involves recrystallization from ethanol/water mixtures or ion-exchange chromatography to isolate the disodium salt .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Key signals include the alkyne proton absence (due to symmetry), sulfonate group integration (δ 3.5–4.0 ppm for CH2-SO3), and hydroxy proton exchange (D2O shake).
- FT-IR : Peaks at ~1040 cm⁻¹ (SO3⁻ symmetric stretch) and ~3200 cm⁻¹ (hydroxy O-H stretch).
- Mass Spectrometry (ESI-MS) : Molecular ion [M-2Na]²⁻ for validation of molecular weight.
Structural consistency with theoretical calculations is critical .
Advanced Research Questions
Q. What experimental parameters govern the stability of this compound in high-temperature polymer synthesis?
- Methodological Answer : Thermal gravimetric analysis (TGA) reveals a degradation onset at ~249°C (5% weight loss), making it suitable for reactions below 200°C. For polymer applications (e.g., polyhydroxyurethanes), maintain inert atmospheres (N2/Ar) to prevent oxidation of the alkyne or sulfonate groups. Monitor reaction progress via in-situ IR for sulfonate stability .
Q. How do the sulfonate groups influence solubility and ionic interactions in aqueous systems?
- Methodological Answer : The sulfonate groups confer high water solubility (>500 mg/mL at 25°C) and chelation capacity for divalent cations (e.g., Ca²⁺, Mg²⁺). Conduct conductivity titrations to quantify ionic strength effects. In buffer systems (pH 4–10), dynamic light scattering (DLS) can assess aggregation behavior, critical for biological or catalytic applications .
Q. Are there contradictions in reported degradation pathways under oxidative vs. reductive conditions?
- Methodological Answer : Conflicting data exist:
- Oxidative Conditions : The alkyne backbone may undergo partial oxidation to diketones at >80°C, detected via GC-MS.
- Reductive Conditions : Sodium borohydride selectively reduces hydroxy groups without affecting sulfonates, confirmed by NMR.
Design comparative studies using controlled O2/N2 environments and radical scavengers (e.g., BHT) to resolve discrepancies .
Q. What role does the 2-butyne-1,4-diylbis(oxy) moiety play in click chemistry or cross-coupling reactions?
- Methodological Answer : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize reaction conditions (CuSO4/sodium ascorbate, 1:2 molar ratio) at 25–40°C. For Suzuki-Miyaura coupling, use Pd(PPh3)4 catalysts with aryl bromides, monitoring via HPLC for biphenyl product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
